molecular formula C15H14N2O3 B2655430 N-(2-carbamoylphenyl)-3-methoxybenzamide CAS No. 330657-87-9

N-(2-carbamoylphenyl)-3-methoxybenzamide

Cat. No. B2655430
M. Wt: 270.288
InChI Key: WSSOPXUDLXCJOP-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-methoxybenzamide, also known as N-carbamyl-3-methoxybenzamide (NCMB), is a heterocyclic amide that has been studied for its potential medicinal properties. NCMB is an analogue of the amide family of compounds, and its structure is related to that of other amides, such as piperidines and pyrrolidines. NCMB has been studied for its potential to act as an anti-inflammatory agent, an analgesic, and a neuroprotective agent. In addition, NCMB has been studied for its potential to inhibit the growth of cancer cells, and to act as an antioxidant.

Scientific Research Applications

Rhodium(III)-Catalyzed Chemodivergent Annulations

A study by Xu et al. (2018) explored the use of Rh(III)-catalyzed C-H activation in chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides. This method showcased a versatile approach to coupling reactions, highlighting the potential of N-methoxybenzamide derivatives in synthetic chemistry for creating complex molecular architectures through selective cyclizations (Youwei Xu et al., 2018).

Antibacterial Applications

Research by Haydon et al. (2010) identified 3-Methoxybenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ, offering a pathway to develop novel antibacterial agents. Modifications to this compound led to improved pharmaceutical properties, underlining its significance in therapeutic applications against bacterial infections (D. Haydon et al., 2010).

Cell Division Inhibition

Ohashi et al. (1999) demonstrated that 3-Methoxybenzamide inhibits cell division in Bacillus subtilis by targeting the FtsZ protein, suggesting the molecule's potential use in studying bacterial cell division and developing antimicrobial strategies (Y. Ohashi et al., 1999).

Molecular Structure Analysis

Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, examining its molecular structure through X-ray diffraction and DFT calculations. This research provides insights into the influence of intermolecular interactions on the molecular geometry of benzamide derivatives, which is crucial for understanding their reactivity and potential applications in material science (Sedat Karabulut et al., 2014).

Biosensor Development

A study by Karimi-Maleh et al. (2014) described the creation of a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam. This highlights the applicability of benzamide derivatives in developing sensitive and selective biosensors for detecting biological and pharmaceutical compounds (H. Karimi-Maleh et al., 2014).

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-11-6-4-5-10(9-11)15(19)17-13-8-3-2-7-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSOPXUDLXCJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-3-methoxybenzamide

Citations

For This Compound
1
Citations
M Ussowicz - Drugs of the Future, 2021 - access.portico.org
Rho-associated coiled coil-containing protein kinases (ROCK) are downstream effectors of the RhoA GTPase, and have 2 known isoforms (ROCK1 and ROCK2). Nonselective ROCK …
Number of citations: 2 access.portico.org

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